molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-on CAS No. 3693-08-1

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-on

Katalognummer: B1610965
CAS-Nummer: 3693-08-1
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: PBQINQSJWPGZAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has been found to have potential as a therapeutic agent for a variety of diseases.

Wissenschaftliche Forschungsanwendungen

Synthese von Benzofusion N-Heterocyclen

Die Verbindung dient als Vorläufer bei der Synthese neuartiger benzofusionierter N-Heterocyclen. Diese Heterocyclen haben vielfältige Anwendungen, die von Pharmazeutika bis hin zur Materialwissenschaft reichen . Das Verfahren beinhaltet N-Arylierungsreaktionen, gefolgt von chemo- und regioselektiver intramolekularer Lactonisierung oder Acylierung, wodurch Verbindungen mit potenziellen therapeutischen Eigenschaften entstehen.

Progesteron-Rezeptor-Modulatoren

“1,5-Dihydro-benzo[e][1,4]oxazepin-2-on”-Derivate wurden als nicht-steroidale Modulatoren des Progesteron-Rezeptors identifiziert . Diese Verbindungen sind vielversprechend als diagnostische Mittel und könnten zur Entwicklung neuer Behandlungen für Erkrankungen führen, die empfindlich auf Progesteron reagieren, wie z. B. bestimmte Krebsarten und reproduktive Störungen.

Organische Leuchtdioden (OLEDs)

Derivate dieser Verbindung werden wegen ihrer potenziellen Anwendung in der OLED-Technologie untersucht. Der Fokus liegt auf der Entwicklung elektrochemisch stabiler, mehrfarbiger Dotierstoffe, um die Leistung und den Farbbereich von OLED-Displays zu verbessern .

Antikrebsmittel

Vorläufige Studien haben gezeigt, dass bestimmte Derivate die Differenzierung von akuten myeloischen Leukämie (AML)-Zellen in vitro induzieren können . Dies deutet auf eine potenzielle Anwendung bei der Entwicklung neuer Antikrebstherapien hin, die traditionelle zytotoxische Chemotherapie ergänzen oder ersetzen könnten.

Asymmetrische Synthese

Die Verbindung wurde als Reagenz bei der Oxidation von β-ungesättigten Ketonen verwendet, um asymmetrische Produkte zu bilden . Asymmetrische Synthese ist entscheidend für die Herstellung chiraler Arzneimittel, die je nach ihrer Chiralität deutlich unterschiedliche biologische Aktivitäten haben können.

Phänotypisches Screening für AML

Es wurde im phänotypischen Screening eingesetzt, um kleine Moleküle zu identifizieren, die die Differenzierung in verschiedenen AML-Zelllinien stimulieren. Dieser Ansatz könnte zur Entdeckung neuer therapeutischer Mittel zur Behandlung von AML führen .

Synthese von Benzoxazepin-Derivaten

Eine neuartige synthetische Methode unter Verwendung von “1,5-Dihydro-benzo[e][1,4]oxazepin-2-on” ermöglicht den Zugang zu seltenen Klassen von Benzoxazepin-Derivaten. Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Chemie und der Arzneimittelforschung .

Chemische Forschung und Entwicklung

Schließlich ist diese Verbindung ein wertvolles Reagenz in der chemischen Forschung und Entwicklung zur Synthese einer Reihe komplexer Moleküle. Ihre Vielseitigkeit in Reaktionen macht sie zu einem nützlichen Werkzeug bei der Entwicklung neuer chemischer Einheiten für verschiedene Anwendungen .

Biochemische Analyse

Biochemical Properties

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, thereby modulating its activity .

Eigenschaften

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.